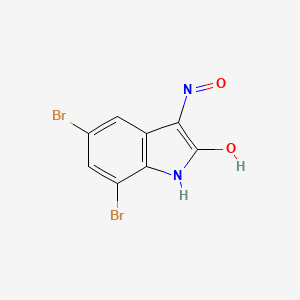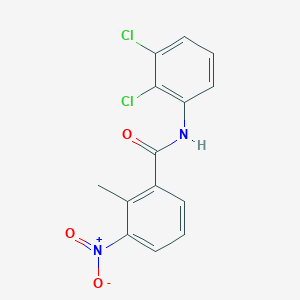![molecular formula C13H10N2O3S2 B5722908 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It has been studied for its potential use as a research chemical in scientific studies due to its unique properties and mechanism of action.
作用机制
4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which means that it can activate the receptor to a certain extent but not to the same degree as a full agonist. This activation of the receptor can lead to an increase in the release of neurotransmitters such as dopamine and serotonin, which can result in altered mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it is believed to have similar effects to other phenethylamines that act on the serotonin system. These effects may include changes in mood, perception, and cognition, as well as potential cardiovascular effects such as increased heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of using 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the structure-activity relationships of phenethylamines and their effects on the serotonin system. However, one limitation is the lack of understanding of its biochemical and physiological effects, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid research, including the study of its effects on other serotonin receptors, its potential use as a tool to study the structure-activity relationships of other phenethylamines, and its potential therapeutic applications in the treatment of mood disorders. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, this compound is a synthetic compound that has been studied for its potential use as a research chemical in scientific studies. It has a high affinity for the serotonin 5-HT2A receptor and has been shown to have potential as a tool to study the structure-activity relationships of phenethylamines and their effects on the serotonin system. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid involves several steps, starting from the reaction of 2-thiophenecarbonyl chloride with methylamine to form 2-thienylcarbonyl methylamine. This intermediate is then reacted with thiourea to form the corresponding thiourea derivative. The final step involves the reaction of the thiourea derivative with 4-bromobenzoic acid to form this compound.
科学研究应用
4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been studied for its potential use as a tool to study the structure-activity relationships of phenethylamines and their effects on the serotonin system.
属性
IUPAC Name |
4-(thiophene-2-carbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c16-11(10-2-1-7-20-10)15-13(19)14-9-5-3-8(4-6-9)12(17)18/h1-7H,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTCQBFKYAOSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)

![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)





